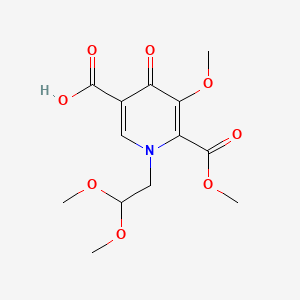

Dolutegravir intermediate-1

Descripción

Propiedades

IUPAC Name |

1-(2,2-dimethoxyethyl)-5-methoxy-6-methoxycarbonyl-4-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO8/c1-19-8(20-2)6-14-5-7(12(16)17)10(15)11(21-3)9(14)13(18)22-4/h5,8H,6H2,1-4H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAXGEECGULRZGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N(C=C(C1=O)C(=O)O)CC(OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335210-23-5 | |

| Record name | 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4HZW9J2C5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Synthesis of a Key Dolutegravir Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the various synthesis pathways for a critical intermediate in the production of Dolutegravir, an essential antiretroviral medication for the treatment of HIV-1 infection. The focus of this document is on the pyridinone core, a pivotal structural moiety of Dolutegravir. We will delve into detailed experimental methodologies, present comparative quantitative data, and visualize the synthetic routes to offer a comprehensive resource for professionals in the field of drug development and chemical synthesis.

Introduction to Dolutegravir and its Core Intermediate

Dolutegravir (DTG) is a highly effective second-generation HIV integrase strand transfer inhibitor (INSTI).[1] Its synthesis relies on the efficient construction of three key intermediates: the pyridinone moiety (intermediate 1), (R)-3-aminobutan-1-ol (intermediate 2), and (2,4-difluorophenyl)methanamine (intermediate 3).[1][2] The pyridinone core, in particular, represents a significant synthetic challenge and is a major focus of process optimization to enhance overall yield and cost-effectiveness. This guide will illuminate several prominent synthetic strategies developed to access this vital pyridinone intermediate.

Synthetic Pathways to the Pyridinone Core

Several distinct synthetic routes to the Dolutegravir pyridinone intermediate have been reported, each with its own set of advantages and challenges. The primary approaches include a classical route starting from maltol, a more recent strategy commencing with substituted ethyl acetoacetate, and an innovative method featuring a magnesium bromide-promoted cyclization.

The Maltol-Based Approach

One of the earlier synthetic routes utilizes maltol as a readily available starting material.[1] This pathway involves a series of transformations to construct the pyridinone ring system.

This route, while established, is often associated with low overall yields and the use of harsh reagents, prompting the development of more efficient alternatives.[1]

The Substituted Ethyl Acetoacetate Route

A more contemporary and widely adopted strategy begins with a substituted ethyl acetoacetate derivative.[2] This approach generally offers improved yields and more favorable reaction conditions.

This pathway has been a focus of significant process development, leading to a total yield of 62% from the starting acetoacetate derivative in some reported procedures.[2]

Magnesium Bromide-Promoted Cyclization: A Novel Approach

A recently developed and highly efficient route involves an intramolecular cyclization promoted by magnesium bromide (MgBr₂).[1][2] This method offers excellent yields and high selectivity.

This novel approach has demonstrated high efficiency, with the initial condensation product (P3) being obtained in a 95% yield.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the different synthetic pathways, allowing for a direct comparison of their efficiencies.

| Pathway | Starting Material(s) | Key Step | Reagents/Conditions | Yield (%) | Reference |

| Substituted Ethyl Acetoacetate | 4-methoxyacetoacetic acid methyl ester (11) | Formation of Vinylogous Amide (12) | N,N-dimethylformamide dimethyl acetal (DMFDMA) | 80-85 | [2] |

| Substituted Ethyl Acetoacetate | Vinylogous Amide (12) | Overall conversion to Intermediate 1 | Aminoacetaldehyde dimethyl acetal, LiH, hydrolysis | 62 (total from 11) | [2] |

| MgBr₂-Promoted Cyclization | Methyl oxalyl chloride (P1) and Ethyl 3-(N,N-dimethylamino)acrylate (P2) | Formation of Vinylogous Amide (P3) | Pyridine, DCM, -5 °C | 95 | [2] |

Detailed Experimental Protocols

This section provides detailed experimental procedures for the key reactions cited in the synthesis pathways.

Protocol 1: Synthesis of Vinylogous Amide (P3) via Condensation[3]

-

Reaction Setup: A reaction vessel is charged with methyl oxalyl chloride (P1).

-

Reagent Addition: The vessel is cooled, and a solution of ethyl 3-(N,N-dimethylamino)acrylate (P2) is added.

-

Temperature Control: The reaction mixture is maintained at a low temperature (e.g., 5 °C) for a specified period (e.g., 20 minutes).

-

Warming and Reaction: The mixture is allowed to warm to room temperature and stirred for a designated time (e.g., 2 hours).

-

Quenching: The reaction is quenched by the addition of an aqueous solution of 5% sodium bicarbonate (NaHCO₃).

-

Work-up: The organic phase is separated, washed with water, and the solvent is removed under reduced pressure.

-

Purification: The crude product is dissolved in a suitable solvent such as methyl tert-butyl ether (MTBE), heated to reflux, and then slowly cooled to induce crystallization. The resulting solid is filtered, washed with cold MTBE, and dried to afford the pure vinylogous amide (P3).

Protocol 2: Selective Hydrolysis of Pyridinone Diester (P6)[3]

-

Reaction Setup: The organic phase containing the pyridinone diester (P6) is combined with water in a reaction vessel.

-

Cooling: The mixture is cooled to 0 °C.

-

Reagent Addition: Lithium hydroxide monohydrate (LiOH·H₂O) is added portion-wise while maintaining the temperature below 0 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for several hours (e.g., 6 hours), with progress monitored by thin-layer chromatography (TLC).

-

Quenching: Upon completion, the reaction is quenched by the addition of 1M hydrochloric acid (HCl).

-

Extraction: The product is extracted into an organic solvent such as dichloromethane (CH₂Cl₂).

-

Work-up: The organic layer is washed sequentially with 5% aqueous sodium bicarbonate and 2% aqueous sodium chloride. The solvent is then removed to yield the final key intermediate.

Conclusion

The synthesis of the pyridinone core of Dolutegravir has evolved significantly, with newer methods offering substantial improvements in yield, selectivity, and overall process efficiency. The MgBr₂-promoted cyclization stands out as a particularly promising route for large-scale production due to its high yields and milder reaction conditions. This guide provides a foundational understanding of these key synthetic pathways, equipping researchers and drug development professionals with the necessary information to make informed decisions in the synthesis and process optimization of Dolutegravir. Further research and development in this area will continue to be crucial for improving access to this vital antiretroviral medication.

References

Spectroscopic and Synthetic Profile of Dolutegravir Intermediate-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data and synthesis of a key intermediate in the production of Dolutegravir, an important antiretroviral medication. Dolutegravir intermediate-1, identified as 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, is a critical building block in the manufacturing of this HIV integrase inhibitor. This document outlines its characteristic spectroscopic data (NMR, IR, MS), detailed experimental protocols for these analyses, and a visual representation of its synthetic pathway.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data obtained for this compound, providing a clear reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 15.04 | s | - | 1H | -OH |

| 8.47 | s | - | 1H | Ar-H |

| 4.56 | t | 4.5 | 1H | -CH- |

| 4.19 | t | 7.1 | 2H | -CH₂- |

| 4.02 | d | 4.2 | 6H | 2 x -OCH₃ |

| 3.42 | s | - | 6H | 2 x -OCH₃ |

Solvent: CDCl₃, Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 174.8 | C=O |

| 161.5 | C=O |

| 148.6 | Ar-C |

| 145.4 | Ar-C |

| 136.6 | Ar-C |

| 116.5 | Ar-C |

| 102.3 | Ar-C |

| 60.9 | -CH- |

| 57.2 | -OCH₃ |

| 55.9 | -OCH₃ |

| 53.7 | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz[1]

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data of Dolutegegravir Intermediate-1

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Molecular Formula | Calculated Mass |

| LC-MS | [M+H]⁺ | 316.17 | C₁₃H₁₈NO₈ | 316.10 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. A novel and efficient method involves a MgBr₂-promoted intramolecular cyclization[1][2]. The general steps are outlined below:

-

Condensation: Commercially available methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate are condensed to form a vinylogous amide[1][3].

-

Substitution: The resulting amide undergoes substitution with aminoacetaldehyde dimethyl acetal and methyl bromoacetate to yield the precursor for cyclization[1].

-

Cyclization: The precursor is treated with MgBr₂ to promote a highly selective intramolecular cyclization, forming a pyridinone diester[1].

-

Hydrolysis: The final step involves the selective hydrolysis of the diester using LiOH to produce this compound[1].

Spectroscopic Analysis Protocols

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker AM 400 spectrometer[1].

-

Sample Preparation: A sufficient amount of the purified this compound was dissolved in deuterated chloroform (CDCl₃).

-

¹H NMR Data Acquisition:

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Data Acquisition:

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.00 ppm.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

A small amount of the dried this compound sample is finely ground with anhydrous potassium bromide (KBr) in an agate mortar.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a suitable wavelength range (typically 4000-400 cm⁻¹).

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a mixture of acetonitrile and water with a small amount of formic acid to promote ionization.

-

Data Acquisition:

-

Chromatography: The sample solution is injected into the LC system, where it is separated on a C18 reversed-phase column.

-

Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer. Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Synthesis Workflow

The synthesis of this compound is a critical process in the overall production of Dolutegravir. The following diagram illustrates a logical workflow for this synthesis.

Caption: Synthesis workflow for this compound.

References

Discovery and history of Dolutegravir synthesis

An In-depth Technical Guide to the Discovery and Synthesis of Dolutegravir

Introduction

Dolutegravir (DTG) is a second-generation integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy (ART) for the treatment of Human Immunodeficiency Virus (HIV-1) infection.[1] Developed through a collaboration between Shionogi and ViiV Healthcare (a joint venture of GlaxoSmithKline, Pfizer, and Shionogi), it offers a high barrier to resistance, potent antiviral activity, and a favorable safety profile, generally allowing for once-daily dosing without a pharmacokinetic booster.[2][3][4] This guide provides a comprehensive overview of the discovery, history, and synthetic evolution of Dolutegravir, intended for researchers, scientists, and professionals in drug development.

Discovery and Development History

The journey to Dolutegravir's approval was a lengthy and meticulous process, spanning nearly two decades of research primarily at Shionogi.[2] The project's inception in the early 1990s was driven by the urgent need for novel HIV treatments that could overcome the rapid mutation and drug resistance of the virus.[2] Researchers at Shionogi targeted HIV's third enzyme, integrase, which at the time was a poorly understood target.[2]

A significant breakthrough came from the hypothesis that inhibitory compounds could bind to the two magnesium ions in the active center of the integrase enzyme.[5] This led to the exploration of various chemical scaffolds, culminating in the discovery of a unique tricyclic carbamoylpyridone structure with excellent antiviral activity.[5] After extensive structural optimization to improve its properties, Dolutegravir (then known as S/GSK1349572) was identified as a promising clinical candidate.[5][6]

ViiV Healthcare spearheaded the clinical development, and Dolutegravir received FDA approval in August 2013.[1][4]

Mechanism of Action

Dolutegravir functions by inhibiting the strand transfer step of HIV-1 replication.[7][8] This is a critical stage where the viral integrase enzyme inserts the viral DNA into the host cell's genome.[7]

The mechanism involves the following key steps:

-

Binding to Integrase: Dolutegravir binds to the active site of the HIV integrase enzyme.[7][8]

-

Chelation of Metal Ions: The core structure of Dolutegravir chelates two magnesium ions (Mg²⁺) within the active site, stabilizing the enzyme-DNA complex.[5]

-

Blocking Strand Transfer: By binding to this complex, Dolutegravir effectively blocks the integrase from catalyzing the covalent insertion of the viral DNA into the host chromosome.[7]

-

Halting Replication: With the integration process halted, the HIV replication cycle is interrupted, leading to a reduction in viral load.[7]

Evolution of Synthetic Strategies

The complex tricyclic structure of Dolutegravir has presented significant synthetic challenges. Initial routes described were often lengthy and low-yielding, making them unsuitable for large-scale industrial production.[9] Over time, research has focused on developing more convergent, efficient, and cost-effective synthetic pathways.

Early Synthetic Routes: The first described synthesis involved 16 steps, resulting in a low overall yield.[9] A subsequent 11-step synthesis still relied on expensive palladium catalysts and toxic selenium compounds.[9] These early routes typically focused on building the pyridone core first, followed by cyclization and functionalization.

Modern and Improved Routes: Significant improvements have been made to address the shortcomings of early syntheses. Key strategies in modern routes include:

-

Convergent Synthesis: Later-stage coupling of key, complex intermediates to improve overall yield.

-

Novel Intermediates: Development of new intermediates that simplify subsequent reaction steps.[10]

-

Continuous Flow Chemistry: The application of continuous flow technology has dramatically reduced reaction times from over 30 hours in batch processes to under 15 minutes for key transformations, while also improving yields.[11][12]

-

Reduced Step Count: More recent strategies have focused on three-step or six-step processes from readily available starting materials, significantly improving efficiency.[13][14][15][16]

A common feature of many syntheses is the use of three key building blocks:

-

A functionalized pyridinone moiety.[17]

-

The chiral amino alcohol, (R)-3-aminobutan-1-ol.[17]

-

2,4-Difluorobenzylamine.[17]

Quantitative Synthesis Data

The efficiency of Dolutegravir synthesis has markedly improved over time. The following tables summarize quantitative data from various published synthetic routes.

Table 1: Comparison of Overall Synthetic Routes

| Route Description | Number of Steps | Overall Yield | Key Features |

|---|---|---|---|

| Early Patented Route (WO2006/116764) | 16 | Low | Industrially impractical.[9] |

| Three-Step Convergent Process | 3 | ~56% (for final step) | Time-saving, low cost, scalable.[13][14] |

| Six-Step Convergent Process | 6 | 48-51% | Starts from (R)-3-amino-1-butanol.[15][16] |

| Continuous Flow Synthesis | 6 | Improved per step | Reaction time reduced from 34.5h to 14.5 min.[11][12] |

Table 2: Reported Yields for Key Synthetic Transformations

| Reaction Step | Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pyridone Formation (Flow) | Benzyl-protected pyran | Aminoacetaldehyde dimethyl acetal | Pyridinone intermediate | 86% (batch) -> Improved (flow) | [11] |

| Final Amidation & Demethylation | Tricyclic intermediate 6 | EDCI, DMAP, 2,4-Difluorobenzylamine, LiBr | Dolutegravir | 56% | [13] |

| Amide Coupling | Carboxylic acid intermediate 19 | CDI, DMC | Dolutegravir | 94% (crude salt) | [15] |

| Final Product Purity | Crude Dolutegravir | Recrystallization | Dolutegravir Sodium | >99.5% (by HPLC) |[15][18] |

Key Experimental Protocols

The following are representative experimental protocols for key steps in modern Dolutegravir syntheses. These are adapted from published literature and patents.

Protocol 1: Synthesis of Pyridone Intermediate (Adapted from MgBr₂-Promoted Cyclization)

This protocol describes the synthesis of a key pyridone diester intermediate.

-

Step 1: Condensation: To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (1.0 mol) and pyridine (1.2 mol) in DCM (500 mL) at <5 °C, a DCM solution of methyl oxalyl chloride (1.0 mol) is added under a nitrogen atmosphere. The reaction is maintained at 5 °C for 20 minutes, then warmed to room temperature for 2 hours. The reaction is quenched with 5% NaHCO₃ solution. The organic phase is separated, washed, and evaporated to yield the vinylogous amide P3 (Yield: ~95%).[19]

-

Step 2: Substitution: To a stirred solution of the resulting P3 (1.0 mol) in MeOH (500 mL) at <15 °C, aminoacetaldehyde dimethyl acetal (1.05 mol) is added. The mixture is stirred for 30 minutes, and the solvent is evaporated. The crude product is recrystallized from MTBE/n-hexane to afford intermediate P4 (Yield: ~90%).[17]

-

Step 3: Cyclization: Intermediate P5 (derived from P4 and methyl bromoacetate) is subjected to intramolecular cyclization promoted by MgBr₂ in the presence of a base like DIPEA. This selectively forms the desired pyridinone diester P6.[19]

-

Step 4: Selective Hydrolysis: The diester P6 is dissolved in an organic solvent, cooled to 0 °C, and treated with LiOH·H₂O (1.0 mol) in water. The reaction is maintained at 0 °C for 6 hours. After acidic workup and extraction, the final key pyridone intermediate is obtained.[17]

Protocol 2: Three-Step Synthesis of Dolutegravir (Adapted from Taylor & Francis Online)

This protocol outlines a convergent three-step synthesis from a pre-formed pyridone intermediate.

-

Step 1: Acetal Hydrolysis: The key intermediate acetal 4 (1.0 eq) is treated with CH₃SO₃H in acetonitrile to generate the aldehyde intermediate 5 in situ.

-

Step 2: Cyclization: Without purification, (R)-3-amino-1-butanol is added to the solution containing aldehyde 5. The mixture is heated, leading to the formation of the tricyclic carboxylic acid intermediate 6.

-

Step 3: Amidation and Demethylation: To a flask containing intermediate 6 (10 g, 34 mmol) in CH₃CN (300 mL), EDCI (19.5 g, 100 mmol), DMAP (1.67 g, 13.65 mmol), and 2,4-Difluorobenzylamine (5 mL, 40.9 mmol) are added sequentially. The suspension is heated to 80°C for 2 hours. LiBr (5.5 g, 60 mmol) is then added to effect demethylation. After 4 hours, the solid product is collected by filtration and dried to yield Dolutegravir (Yield: 7.9 g, 56%).[13]

References

- 1. Dolutegravir, the Second-Generation of Integrase Strand Transfer Inhibitors (INSTIs) for the Treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Power to Create Medicines That Reach Patients—Passing SHIONOGI’s Baton of Innovation to the Next Generation| 塩野義製薬 [shionogi.com]

- 3. Dolutegravir - ViiV Healthcare - AdisInsight [adisinsight.springer.com]

- 4. What is Dolutegravir Sodium used for? [synapse.patsnap.com]

- 5. Shionogi Awarded the Imperial Invention Prize| SHIONOGI [shionogi.com]

- 6. gsk.com [gsk.com]

- 7. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 8. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]

- 10. patents.justia.com [patents.justia.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]

- 17. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization [mdpi.com]

- 18. US20160333026A1 - Novel process for the preparation of dolutegravir and pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Key Dolutegravir Intermediates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principal synthetic routes for producing the three key intermediates required for the synthesis of Dolutegravir, a critical antiretroviral medication. The information presented herein is intended to equip researchers, chemists, and drug development professionals with a detailed understanding of the starting materials, reaction pathways, and experimental protocols for these vital components.

The Pyridinone Core: Intermediate 1

The central pyridinone ring system is a cornerstone of Dolutegravir's structure. Several synthetic strategies have been developed to construct this complex moiety. A prevalent and efficient method involves a multi-step synthesis commencing from commercially available starting materials.

Synthesis via MgBr₂-Promoted Intramolecular Cyclization

A notable approach utilizes methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to build the pyridinone core. This method is characterized by its high selectivity and good yields.[1]

Logical Synthesis Pathway:

Caption: Synthesis of Pyridinone Intermediate 1.

Quantitative Data Summary:

| Step | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |

| Vinylogous Amide Formation | Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylate | Pyridine | 95 | - | [1] |

| Substitution | Vinylogous amide, Aminoacetaldehyde dimethyl acetal | - | - | - | [1] |

| Cyclization | Cyclization precursor | MgBr₂ | - | - | [1] |

| Selective Hydrolysis | Pyridinone diester | LiOH | 45 | 99.9 | [1] |

Experimental Protocol: Synthesis of Pyridinone Intermediate 1 [1]

Step 1: Synthesis of the Vinylogous Amide (P3)

-

To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) is added under a nitrogen atmosphere while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for 1 hour at this temperature.

-

Water (200 mL) is added, and the layers are separated. The organic layer is washed with 1M HCl (100 mL), saturated NaHCO₃ solution (100 mL), and brine (100 mL).

-

The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.

-

The crude product is dissolved in methyl tert-butyl ether (MTBE) and recrystallized to afford the vinylogous amide P3 (218 g, 95% yield).

Step 2: Synthesis of the Substituted Intermediate (P4)

-

To a stirred solution of P3 (229 g, 1.0 mol) in methanol (500 mL), aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol) is added while keeping the temperature below 15 °C.

-

The mixture is stirred for 2 hours at this temperature.

-

The solvent is removed under reduced pressure to yield the crude intermediate P4, which is used in the next step without further purification.

Step 3: Synthesis of the Cyclization Precursor (P5)

-

To a solution of crude P4 in acetonitrile (500 mL), K₂CO₃ (276 g, 2.0 mol) and methyl bromoacetate (168 g, 1.1 mol) are added.

-

The reaction mixture is heated to 50 °C and stirred for 5 hours.

-

After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure to give the crude precursor P5.

Step 4: MgBr₂-Promoted Cyclization to Pyridinone Diester (P6)

-

To a solution of crude P5 in acetonitrile (500 mL), MgBr₂ (221 g, 1.2 mol) is added.

-

The mixture is heated to reflux and stirred for 6 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between DCM (500 mL) and water (500 mL).

-

The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude pyridinone diester P6.

Step 5: Selective Hydrolysis to Pyridinone Intermediate 1

-

The crude P6 is dissolved in a mixture of THF (500 mL) and water (100 mL).

-

The solution is cooled to 0 °C, and LiOH·H₂O (42 g, 1.0 mol) is added portion-wise.

-

The reaction mixture is stirred at 0 °C for 6 hours.

-

The reaction is quenched with 1M HCl, and the product is extracted with DCM.

-

The organic layer is washed with saturated NaHCO₃ and brine, dried, and concentrated.

-

The crude product is purified by recrystallization from isopropanol to give the final pyridinone intermediate 1 (50 g, 45% yield from P3, with an HPLC purity of 99.9%).

The Chiral Amino Alcohol: (R)-3-Amino-1-butanol (Intermediate 2)

(R)-3-amino-1-butanol is a critical chiral building block, and its efficient synthesis is paramount for the overall cost-effectiveness of Dolutegravir production. Several routes, including chemical reduction, enzymatic resolution, and enzymatic synthesis, have been established.

Synthesis by Reduction of (R)-3-Aminobutanoic Acid

A straightforward and high-yielding method involves the direct reduction of commercially available (R)-3-aminobutanoic acid.

Logical Synthesis Pathway:

Caption: Synthesis of (R)-3-Amino-1-butanol.

Quantitative Data Summary:

| Starting Material | Key Reagent | Yield (%) | Purity (%) | Optical Purity (%) | Reference |

| (R)-3-Aminobutanoic Acid | Sodium Aluminum Hydride | 61-67 | 96-99 | 100 | [2][3] |

Experimental Protocol: Reduction of (R)-3-Aminobutanoic Acid [2][3]

-

A suspension of (R)-3-aminobutanoic acid (1.0 eq) is prepared in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

The suspension is cooled to 0 °C, and a solution of sodium aluminum hydride (typically 2.0-3.0 eq) in the same solvent is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or HPLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by distillation to afford (R)-3-amino-1-butanol.

Enzymatic Synthesis from 4-Hydroxybutan-2-one

A green and highly stereoselective approach employs a transaminase enzyme to convert 4-hydroxybutan-2-one into the desired chiral amino alcohol.[4]

Experimental Workflow:

Caption: Enzymatic Synthesis of (R)-3-Amino-1-butanol.

Quantitative Data Summary:

| Starting Material | Enzyme | Amino Donor | Yield (gm) | R-isomer (%) | Reference |

| 4-Hydroxybutan-2-one | R-selective transaminase | Secondary butylamine | 0.45 | 100 | [4] |

Experimental Protocol: Enzymatic Synthesis [4]

-

A buffer solution is prepared (e.g., phosphate buffer).

-

To the buffer, the R-selective transaminase enzyme, an amino donor (e.g., secondary butylamine), and a cofactor (e.g., pyridoxal 5'-phosphate) are added.

-

A solution of the substrate, 4-hydroxybutan-2-one, in a suitable solvent (e.g., dimethyl sulfoxide) is added to the enzyme mixture.

-

The reaction mixture is stirred at a controlled temperature (e.g., 15 °C) for an extended period (e.g., 24 hours).

-

Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic solvent is removed by distillation to yield (R)-3-aminobutan-1-ol.

The Fluorinated Side Chain: 2,4-Difluorobenzylamine (Intermediate 3)

2,4-Difluorobenzylamine provides the essential fluorinated aromatic side chain of Dolutegravir. A common synthetic route starts from m-difluorobenzene.

Synthesis from m-Difluorobenzene via Halogenation and Amination

This route involves the initial formation of a benzyl halide followed by reaction with urotropine and subsequent hydrolysis.

Logical Synthesis Pathway:

Caption: Synthesis of 2,4-Difluorobenzylamine.

Quantitative Data Summary:

| Step | Starting Materials | Key Reagents/Catalysts | Yield (%) | Purity (%) | Reference |

| Halogenation | m-Difluorobenzene, Paraformaldehyde | Halogenating agent, ZnCl₂ | 86.3-88.1 | 96.9-97.6 | [5][6] |

| Quaternary Ammonium Salt Formation | 2,4-Difluorobenzyl halide, Urotropine | - | - | - | [5] |

| Hydrolysis | Quaternary ammonium salt | Concentrated HCl | - | - | [5] |

Experimental Protocol: Synthesis of 2,4-Difluorobenzylamine [5][6]

Step 1: Preparation of 2,4-Difluorobenzyl Halide

-

To a reaction vessel, add a solvent (e.g., acetonitrile or THF), paraformaldehyde, and m-difluorobenzene.

-

Under stirring, slowly add a concentrated halogenating agent (e.g., concentrated hydrochloric acid).

-

A catalyst, such as zinc chloride, is then added.

-

The mixture is heated to reflux and reacted for several hours until completion (monitored by HPLC).

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting mixture is extracted with a solvent like dichloromethane, and the combined organic layers are dried and concentrated to yield the 2,4-difluorobenzyl halide.

Step 2: Formation of the Quaternary Ammonium Salt

-

The prepared 2,4-difluorobenzyl halide is reacted with urotropine in a suitable solvent to form the corresponding quaternary ammonium salt.

Step 3: Hydrolysis to 2,4-Difluorobenzylamine

-

The quaternary ammonium salt is hydrolyzed with concentrated hydrochloric acid to yield the final product, 2,4-difluorobenzylamine. Further purification may be achieved by distillation.

References

- 1. mdpi.com [mdpi.com]

- 2. (R)-3-aminobutanol (Batch) | Medicines for All Institute [medicines4all.vcu.edu]

- 3. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 4. WO2018020380A1 - Enzymatic process for the preparation of (r)-3-aminobutan-1-ol, useful in preparation of dolutegravir - Google Patents [patents.google.com]

- 5. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN105017026A - Synthetic method of 2,4-difluorobenzene methylamine - Google Patents [patents.google.com]

Technical Guide: 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid, a key intermediate in the synthesis of the potent anti-HIV agent, Dolutegravir. This document details the chemical and physical properties of the compound, presents various synthetic routes with available quantitative data, and outlines detailed experimental protocols. Furthermore, this guide illustrates the synthetic pathway and the mechanism of action of the resulting active pharmaceutical ingredient, Dolutegravir, through diagrams. This resource is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Chemical and Physical Properties

1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a complex organic molecule that serves as a crucial building block in the synthesis of Dolutegravir, a second-generation HIV integrase strand transfer inhibitor (INSTI).[1] Its chemical structure is characterized by a dihydropyridine core with multiple functional groups that are essential for its subsequent transformations into the final drug substance.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1335210-23-5 | PubChem |

| Molecular Formula | C13H17NO8 | PubChem |

| Molecular Weight | 315.28 g/mol | PubChem |

| IUPAC Name | 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | PubChem |

| Appearance | White to light yellow solid | ChemicalBook |

| Solubility | Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | ChemicalBook |

| Storage | Inert atmosphere, Room Temperature | LookChem |

Synthesis and Manufacturing

The synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a critical multi-step process in the overall synthesis of Dolutegravir. Several synthetic strategies have been developed to improve yield, purity, and scalability. Below are summaries of prominent synthetic routes.

Synthesis Route 1: From Methyl 4-methoxy-3-oxobutanoate

A common and well-established route starts from methyl 4-methoxy-3-oxobutanoate. This pathway involves a series of condensation and cyclization reactions to construct the dihydropyridine core.

Table 2: Quantitative Data for Synthesis Route 1

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl 4-methoxy-3-oxobutanoate, N,N-Dimethylformamide dimethyl acetal | - | 25-30 | 2 | Not Reported |

| 2 | Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate, 2-aminoacetaldehyde dimethyl acetal | Methanol | 20-30 | 2 | Not Reported |

| 3 | Resulting enamine, Dimethyl oxalate | Sodium methoxide in Methanol, Dichloromethane, HCl | 0-40 | 14 | >90 |

Synthesis Route 2: MgBr2-Promoted Intramolecular Cyclization

A novel approach utilizes a magnesium bromide-promoted intramolecular cyclization, which offers high selectivity.[2][3]

Table 3: Quantitative Data for Synthesis Route 2

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylate | Pyridine, Dichloromethane | <5 to RT | 2 | Excellent |

| 2 | Resulting vinylogous amide, Aminoacetaldehyde dimethyl acetal | Not Reported | Not Reported | Not Reported | Near Equivalent |

| 3 | Resulting precursor, Methyl bromoacetate | Not Reported | Not Reported | Not Reported | Not Reported |

| 4 | Cyclization Precursor | MgBr2 | Not Reported | Not Reported | Not Reported |

| 5 | Pyridinone diester | LiOH | Not Reported | Not Reported | Not Reported |

Experimental Protocols

Synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid (Route 1)

-

Step 1: To methyl 4-methoxy-3-oxobutanoate, add N,N-Dimethylformamide dimethyl acetal. The mixture is maintained at 25-30°C for 2 hours.[4]

-

Step 2: The resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate is dissolved in methanol. 2-aminoacetaldehyde dimethyl acetal is added, and the mixture is stirred at 20-30°C for 2 hours. The solvent is then removed under reduced pressure.[4]

-

Step 3: The residue is diluted with methanol, and dimethyl oxalate is added at 25-30°C. The mixture is cooled to 0-5°C, and 30 wt % sodium methoxide in methanol is slowly added. The mixture is then slowly heated to 40°C and stirred for 14 hours. After concentration under reduced pressure, the residue is diluted with dichloromethane and poured into cold (0-5°C) 2 N aqueous HCl.[5]

-

Purification: The organic phase is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with demineralized water and concentrated. The product is dissolved in methanol, cooled to 0-5°C, and lithium hydroxide monohydrate is added. The mixture is stirred for 3 hours, quenched with 2 N aqueous HCl, and extracted with ethyl acetate. Further purification yields the final product.[4][5]

Mandatory Visualizations

Synthetic Pathway to Dolutegravir

The following diagram illustrates the key steps in the synthesis of Dolutegravir, highlighting the role of the title compound as a central intermediate.

Caption: Synthetic pathway of Dolutegravir.

Mechanism of Action of Dolutegravir

As an intermediate, 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid does not have a known direct biological target. However, it is a precursor to Dolutegravir, which has a well-defined mechanism of action. The following diagram illustrates the HIV replication cycle and the inhibitory action of Dolutegravir.

Caption: HIV replication and Dolutegravir's inhibitory action.

Biological Activity

There is currently no publicly available data on the specific biological activity of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid. As a synthetic intermediate, it is not expected to have significant therapeutic activity. However, the final product, Dolutegravir, is a potent inhibitor of HIV-1 integrase. In vitro studies have shown that Dolutegravir has a mean EC50 value of 1.3 ± 0.2 nM against wild-type HIV-1.[6]

Conclusion

1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid is a pivotal intermediate in the production of the antiretroviral drug Dolutegravir. The synthetic routes to this compound have been optimized to ensure high yields and purity, which are critical for the manufacturing of the final active pharmaceutical ingredient. While the intermediate itself is not biologically active, its efficient synthesis is paramount to providing access to the life-saving medication, Dolutegravir. This guide provides a foundational resource for scientists and researchers involved in the development and manufacturing of this important therapeutic agent.

References

- 1. Dolutegravir intermediate-1 | HIV Protease | TargetMol [targetmol.com]

- 2. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 1335210-23-5 [chemicalbook.com]

- 5. 1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | C13H17NO8 | CID 53469000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In vitro activity of dolutegravir against wild-type and integrase inhibitor-resistant HIV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dolutegravir Intermediate-1 (CAS 1335210-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Dolutegravir intermediate-1, identified by CAS number 1335210-23-5. Dolutegravir is a critical antiretroviral medication used in the treatment of HIV-1 infection, and this intermediate is a cornerstone in its chemical synthesis.[1][2][3][4] This document details the chemical properties, synthesis methodologies, and experimental protocols related to this intermediate, presenting quantitative data in a structured format for ease of comparison and analysis. Furthermore, this guide includes detailed visualizations of the synthesis workflows to facilitate a deeper understanding of the manufacturing processes.

Chemical Identity and Properties

This compound is chemically known as 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[5][6][7][8][9] It serves as a crucial building block in the synthesis of Dolutegravir, a potent HIV integrase inhibitor.[5][10]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1335210-23-5 | [1][2][6][7][8][9][11][12][13][14][15] |

| Molecular Formula | C13H17NO8 | [8][9][11][12][13][14] |

| Molecular Weight | 315.28 g/mol | [8][9][12][13][14] |

| IUPAC Name | 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | [8][11] |

| Appearance | Solid | [1][11] |

| Melting Point | Approximately 150-155 °C | [7] |

| Solubility | Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO); limited solubility in water. | [3][7] |

| Purity | Commercially available with purities of 97%, 98%, and 99.52%. | [2][3][11] |

| Storage | Inert atmosphere, room temperature. As a powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][11] |

Synthesis of Dolutegravir and the Role of Intermediate-1

The synthesis of Dolutegravir can be achieved through various routes, with many modern approaches starting from (R)-3-amino-1-butanol to construct the bicyclic amine fragment, followed by the formation of the pyridone ring.[16] This intermediate, CAS 1335210-23-5, is a key component in building the functionalized pyridone core of the Dolutegravir molecule.

A common synthetic strategy involves the reaction of this intermediate with other key fragments to assemble the final complex structure of Dolutegravir. One patented process, for instance, describes the condensation of a derivative of this intermediate with an optically active acid addition salt of (R)-3-amino-1-butanol.[17]

Below is a generalized workflow illustrating the synthesis of Dolutegravir, highlighting the position of Intermediate-1.

Experimental Protocols for Synthesis

Synthesis of this compound (CAS 1335210-23-5)

This protocol is based on a reported synthesis method.[5]

Step 1: Formation of Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate

-

To methyl 4-methoxy-3-oxobutanoate, add N,N-Dimethylformamide dimethyl acetal.

-

Maintain the mixture at 25-30°C for 2 hours.

Step 2: Reaction with 2-Aminoacetaldehyde Dimethyl Acetal

-

Dissolve the resulting methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate in methanol.

-

Add 2-aminoacetaldehyde dimethyl acetal to the solution.

-

Stir the mixture at 20-30°C for 2 hours.

-

Remove the solvent under reduced pressure.

Step 3: Cyclization and Formation of the Pyridone Ring

-

Dilute the residue from the previous step with methanol.

-

Add dimethyl oxalate at 25-30°C.

-

Stir the mixture at 0-5°C for 3 hours.

-

Quench the reaction with 2 N aqueous HCl.

-

Extract the product with ethyl acetate (3 times).

Step 4: Hydrolysis to Obtain the Final Intermediate

-

The organic phase from the previous step is further processed.

-

Dissolve the product in methanol and cool to 0-5°C.

-

Add lithium hydroxide monohydrate.

-

After the reaction is complete, dilute the residue with dichloromethane and pour it into cold (0-5°C) 2 N aqueous HCl.

-

Separate the organic phase, extract the aqueous layer with dichloromethane (2 times).

-

Wash the combined organic layers with demineralized water and concentrate under reduced pressure at 40-45°C to obtain the crude intermediate.

-

Further purification can be carried out to obtain the final product.

Synthesis of (R)-3-Amino-1-Butanol

(R)-3-amino-1-butanol is another critical chiral intermediate for Dolutegravir synthesis.[18][19][20][21]

Table 2: Synthesis of (R)-3-Amino-1-Butanol via Reduction of (R)-3-Aminobutanoic Acid [20]

| Parameter | Value |

| Starting Material | (R)-3-aminobutanoic acid |

| Reducing Agent | Sodium aluminum hydride |

| Scale | 20 gram |

| Isolated Yield | 61-67% |

| Purity | 96-99% |

| Optical Purity | 100% |

Experimental Procedure Outline: A one-step process involving the reduction of commercially available (R)-3-aminobutanoic acid using the cost-effective reducing agent, sodium aluminum hydride.[20]

Quantitative Data Summary

The synthesis of Dolutegravir and its intermediates involves multiple steps with varying efficiencies. The following tables summarize key quantitative data from different reported synthetic routes.

Table 3: Yields and Purity in Dolutegravir Synthesis

| Synthesis Step/Route | Reported Yield | Purity | Source |

| Six-Step Synthesis of Dolutegravir Sodium (Overall) | 51% | - | [16] |

| Seven-Step Synthesis by Micro Labs (Overall) | 29% | - | [22] |

| Final Step: Conversion of Crude Dolutegravir to Sodium Salt | 94% | 99.9% (HPLC) | [22] |

| Amide Coupling using HATU | 55% | - | [22] |

| Biosynthesis of (R)-3-amino-1-butanol (Max Yield) | 29.6 g/L | 99.9% e.e. | [18] |

| MgBr2-Promoted Cyclization for a Key Intermediate | 45% | 99.9% (HPLC) | [23] |

Conclusion

This compound (CAS 1335210-23-5) is a pivotal molecule in the production of the anti-HIV drug Dolutegravir. Understanding its chemical properties and the intricacies of its synthesis is essential for drug development professionals. The methodologies and data presented in this guide offer a detailed technical resource for researchers and scientists working on the synthesis and optimization of Dolutegravir and related compounds. The provided workflows and quantitative data aim to support efforts in developing more efficient, scalable, and cost-effective manufacturing processes for this life-saving medication.

References

- 1. arctomsci.com [arctomsci.com]

- 2. This compound | CAS#:1335210-23-5 | Chemsrc [chemsrc.com]

- 3. This compound | HIV Protease | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | 1335210-23-5 [chemicalbook.com]

- 6. CAS 1335210-23-5: 1-(2,2-Dimethoxyethyl)-1,4-dihydro-3-met… [cymitquimica.com]

- 7. Best CAS No 1197953-49-3 2,5-DICHLORO-N-(2-(DIMETHYLPHOSPHORYL)PHENYL)PYRIMIDIN-4-AMINE Pharmaceutical Intermediates-1 Supplier, Manufacturer | Afine [afinechem.com]

- 8. CAS 1335210-23-5 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Dolutegravir Impurity 22 | CAS No: 1335210-23-5 [aquigenbio.com]

- 10. Cas 1335210-23-5,1-(2,2-diMethoxyethyl)-5-Methoxy-6-(Methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid | lookchem [lookchem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemscene.com [chemscene.com]

- 13. Bictegravir Impurity 18 - CAS - 1335210-23-5 | Axios Research [axios-research.com]

- 14. 1-(2,2-Dimethoxyethyl)-1,4-dihydro-3-methoxy-4-oxo-2,5-pyridinedicarboxylic Acid 2-Methyl Ester [lgcstandards.com]

- 15. 1335210-23-5|1-(2,2-Dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 16. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]

- 17. US9573965B2 - Process for the preparation of Dolutegravir - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Page loading... [wap.guidechem.com]

- 20. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 21. chembk.com [chembk.com]

- 22. chemrxiv.org [chemrxiv.org]

- 23. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the Pyridinone Moiety in the Synthesis of Dolutegravir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dolutegravir (DTG) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) that has become a cornerstone of antiretroviral therapy due to its high potency, favorable resistance profile, and once-daily dosing.[1][2] At the heart of Dolutegravir's molecular architecture and synthetic strategy lies the carbamoyl pyridinone core. This moiety is not only crucial for the drug's biological activity, specifically its ability to chelate magnesium ions in the integrase active site, but it also serves as the central building block around which the complex tricyclic structure is assembled.[2][3]

Most synthetic routes to Dolutegravir and related INSTIs like Cabotegravir and Bictegravir converge on the construction of a key pyridinone intermediate, making the formation of this ring system a critical focus of process chemistry and development.[4][5][6] This technical guide provides an in-depth analysis of the synthesis of this pyridinone core, detailing various synthetic strategies, experimental protocols, and the quantitative aspects that govern its efficient production.

Synthesis of the Core Pyridinone Intermediate

The synthesis of Dolutegravir can be conceptually divided into three main parts: the formation of the pyridinone moiety, the introduction of the (R)-3-aminobutan-1-ol side chain, and the final amidation with 2,4-difluorobenzylamine.[4] The pyridinone intermediate is widely recognized as the core unit and plays a leading role in the overall synthesis.[4]

There are several established strategies for constructing the pyridinone ring, primarily differing in starting materials and the specific cyclization method employed. A prevalent and highly optimized approach involves a multi-component reaction that builds the ring system from acyclic precursors.

Key Synthetic Strategies

Strategy 1: The Acetoacetate Route (GSK Approach)

A widely adopted and efficient method, pioneered by GlaxoSmithKline (GSK), utilizes methyl 4-methoxyacetoacetate as a key starting material.[7][8] This route involves the formation of a vinylogous amide, followed by a crucial cyclization step to form the pyridinone diester. This diester is then selectively hydrolyzed to yield the pyridinone carboxylic acid, a key intermediate for subsequent steps.[7]

The logical workflow for this strategy is outlined below.

Caption: Synthetic workflow for the pyridinone core via the acetoacetate route.

Strategy 2: The MgBr₂-Promoted Cyclization Route

An alternative approach involves an intramolecular cyclization promoted by a Lewis acid, such as magnesium bromide (MgBr₂).[4][9] This method begins with the condensation of methyl oxalyl chloride and ethyl 3-(N,N-dimethylamino)acrylate to form a vinylogous amide.[4][9][10] Subsequent substitutions and a key MgBr₂-promoted cyclization yield the desired pyridinone diester with high selectivity.[4][9][10]

The workflow for this magnesium-promoted strategy is depicted below.

Caption: Workflow for pyridinone synthesis via MgBr₂-promoted cyclization.

Quantitative Data Presentation

The efficiency of the pyridinone synthesis is highly dependent on the chosen route and reaction conditions. Continuous flow chemistry has also been explored to improve yields and reduce reaction times.[5][11][12]

Table 1: Comparison of Yields for Key Synthetic Steps

| Step/Route | Starting Materials | Product | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acetoacetate Route | Methyl 4-methoxyacetoacetate, DMF-DMA, Aminoacetaldehyde dimethyl acetal, Dimethyl oxalate | Pyridinone Carboxylic Acid Intermediate | Multi-component, one-pot reaction | ~62-65% (overall) | [4][8] |

| MgBr₂ Route (Step 1) | Methyl oxalyl chloride, Ethyl 3-(N,N-dimethylamino)acrylate | Vinylogous Amide (P3) | Pyridine, DCM, <5 °C | 95% | [4][10] |

| MgBr₂ Route (Step 2) | Vinylogous Amide (P3), Aminoacetaldehyde dimethyl acetal | Substituted Intermediate (P4) | MeOH, <15 °C | 90% | [4] |

| MgBr₂ Route (Cyclization) | Intermediate P5 | Pyridinone Diester (P6) | MgBr₂, DIPEA | 50% | [10] |

| MgBr₂ Route (Hydrolysis) | Pyridinone Diester (P6) | Pyridinone Carboxylic Acid (1) | LiOH·H₂O, 0 °C | Not explicitly stated | [4] |

| Continuous Flow | Telescoped three-step synthesis | Pyridinone Diester | NaOMe, 74 min total residence time | 56% (isolated) |[11] |

Table 2: Optimization of the MgBr₂-Promoted Cyclization

| Entry | Base (1.0 equiv) | Additive | Yield of P6 (%) | Yield of Isomer (%) | Reference |

|---|---|---|---|---|---|

| 1 | TEA (0.5 equiv) | - | <10% | 25% | [10] |

| 2 | DIPEA | - | <20% | 25% | [10] |

| 3 | Sodium tert-butoxide | - | <2% | 2% | [10] |

| 4 | DIPEA | MgBr₂ | 50% | 10% | [10] |

| 5 | DIPEA | MgCl₂ | 38% | 15% | [10] |

| 6 | DIPEA | MgI₂ | 51% | 10% | [10] |

Data demonstrates the critical role of MgBr₂ or MgI₂ in promoting the desired cyclization over isomer formation.

Key Experimental Protocols

The following protocols are adapted from published literature and provide a detailed methodology for the synthesis of key pyridinone intermediates via the MgBr₂-promoted route.[4][10]

Synthesis of Intermediate P3

-

Reaction: Condensation of Methyl oxalyl chloride and Ethyl 3-(N,N-dimethylamino)acrylate.

-

Procedure:

-

To a stirred solution of ethyl 3-(N,N-dimethylamino)acrylate (143 g, 1.0 mol) and pyridine (95 g, 1.2 mol) in dichloromethane (DCM, 500 mL), add a DCM solution of methyl oxalyl chloride (122 g, 1.0 mol) under a nitrogen atmosphere.

-

Maintain the temperature below 5 °C during the addition.

-

Keep the reaction mixture at 5 °C for 20 minutes after the addition is complete.

-

Allow the mixture to warm to room temperature.

-

The crude product can be purified by crystallization from methyl tert-butyl ether (MTBE) to afford P3. (Typical yield: ~95%).[4]

-

Synthesis of Intermediate P4

-

Reaction: Substitution with Aminoacetaldehyde dimethyl acetal.

-

Procedure:

-

To a stirred solution of intermediate P3 (229 g, 1.0 mol) in methanol (MeOH, 500 mL), add aminoacetaldehyde dimethyl acetal (110 g, 1.05 mol).

-

Maintain the temperature below 15 °C during the addition.

-

Keep the reaction mixture at 15 °C for 30 minutes.

-

Evaporate the solvent in vacuo.

-

The crude product is dissolved in MTBE and n-hexane and recrystallized to afford P4. (Typical yield: ~90%).[4]

-

Synthesis of Pyridinone Diester P6 via MgBr₂-Promoted Cyclization

-

Reaction: Condensation with methyl bromoacetate followed by intramolecular cyclization.

-

Note: The intermediate P5 from the condensation of P4 and methyl bromoacetate is typically used directly without isolation.[4]

-

Procedure:

-

Following the formation of intermediate P5, the reaction mixture is treated with N,N-diisopropylethylamine (DIPEA) and Magnesium Bromide (MgBr₂).

-

The reaction proceeds, promoting the intramolecular cyclization to selectively form the pyridinone diester P6.

-

The product is isolated and purified. (Typical yield: ~50%).[10]

-

Selective Hydrolysis to Pyridinone Carboxylic Acid (Intermediate 1)

-

Reaction: Selective hydrolysis of the C-5 ester.

-

Procedure:

-

Cool a mixture of the organic phase containing P6 and water to 0 °C.

-

Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.0 mol equivalent) in portions, maintaining the temperature below 0 °C.

-

Keep the reaction mixture at 0 °C for approximately 6 hours, monitoring by TLC.

-

After completion, quench the reaction with 1M HCl and extract with CH₂Cl₂.

-

Wash the organic layer with aqueous sodium hydrogen carbonate and brine to isolate the final pyridinone carboxylic acid intermediate.[4]

-

Conclusion

The pyridinone moiety is the linchpin in the synthesis of Dolutegravir. Its construction is a multi-step process that has been significantly optimized to achieve high yields and selectivity, which are crucial for industrial-scale production.[7] Strategies employing multi-component reactions starting from acetoacetate derivatives or Lewis-acid promoted cyclizations represent robust and efficient methods for accessing the key pyridinone carboxylic acid intermediate.[4][7] The quantitative data and detailed protocols presented herein highlight the critical parameters and chemical transformations that underscore the importance of the pyridinone core in the elegant and practical synthesis of this vital antiretroviral agent. Further innovations, particularly in continuous flow chemistry, continue to enhance the efficiency and sustainability of Dolutegravir manufacturing.[11][12]

References

- 1. Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Dolutegravir Intermediate-1

Introduction

Dolutegravir is an integrase strand transfer inhibitor (INSTI) essential for the treatment of HIV-1 infection. The synthesis of Dolutegravir involves several key intermediates, with Dolutegravir intermediate-1 being a critical component.[1][2] Proper characterization of this intermediate is paramount to ensure the quality, purity, and consistency of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analytical methods used in the characterization of this compound. The IUPAC name for this compound is 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3]

Compound Information:

-

Compound Name: this compound

-

CAS Number: 1335210-23-5[1]

-

Molecular Formula: C13H17NO8

-

Molecular Weight: 315.28 g/mol

I. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing the purity and identifying impurities of this compound.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the routine purity analysis of this compound.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is required.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a mixture of acetonitrile and water (pH adjusted with an acid like formic or phosphoric acid).[4][5][6]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

-

Detection Wavelength: UV detection at a wavelength where the analyte has maximum absorbance, typically around 260 nm.[4]

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution.

-

Further dilute the stock solution with the mobile phase to a working concentration.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Record the chromatogram and determine the area of the main peak and any impurity peaks.

-

Calculate the purity of the sample by the area normalization method.

-

Data Presentation:

| Parameter | Value |

| HPLC Purity | > 99.0% (typical) |

| Retention Time | Analyte-specific, dependent on conditions |

| Related Substances | Individual impurities < 0.1%, Total < 0.5% |

B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is employed for the accurate mass determination of the intermediate and the identification of potential process-related impurities and degradation products.

Experimental Protocol:

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., Triple Quadrupole or High-Resolution Mass Spectrometer like TOF or Orbitrap).

-

LC Conditions: Similar to the HPLC method, but often with volatile mobile phase additives like formic acid or ammonium acetate to ensure compatibility with the mass spectrometer.

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass Range: Scanned over a range appropriate for the expected parent ion and fragments (e.g., m/z 100-1000).

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification of specific impurities.

-

-

Sample Preparation: As per the HPLC protocol, ensuring the final concentration is suitable for MS detection.

Data Presentation:

| Parameter | Expected Value |

| [M+H]+ (calculated) | 316.10 m/z |

| [M+H]+ (found) | 316.17 m/z[7] |

| Major Fragment Ions | Dependent on MS/MS fragmentation pattern |

II. Spectroscopic Methods

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of the intermediate. Both 1H and 13C NMR are essential for complete characterization.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire 1H NMR and 13C NMR spectra.

-

Additional experiments like DEPT, COSY, HSQC, and HMBC can be performed for unambiguous assignment of all proton and carbon signals.

-

Data Presentation:

| Nucleus | Chemical Shift (δ) ppm (in CDCl3)[7] |

| 1H NMR | 15.04 (s, 1H), 8.47 (s, 1H), 4.56 (t, J = 4.5 Hz, 1H), 4.19 (t, J = 7.1 Hz, 2H), 4.02 (d, J = 4.2 Hz, 6H), 3.42 (s, 6H). |

| 13C NMR | 174.8, 161.5, 148.6, 145.4, 136.6, 116.5, 102.3, 60.9, 57.2, 55.9, 53.7. |

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm-1.

-

Data Presentation:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | ~1710 |

| C=O (Ester) | ~1735 |

| C=O (Ketone) | ~1650 |

| C=C (Alkene) | ~1600 |

| C-O (Ether/Ester) | 1300-1000 |

III. Forced Degradation Studies

Forced degradation studies are essential to understand the stability of this compound and to identify potential degradation products.

Experimental Protocol:

-

Stress Conditions: Expose the intermediate to various stress conditions as per ICH guidelines:

-

Acidic: 0.1 N HCl at 60 °C for a specified time.

-

Basic: 0.1 N NaOH at 60 °C for a specified time.

-

Oxidative: 3% H2O2 at room temperature for a specified time.

-

Thermal: Dry heat at a high temperature (e.g., 105 °C) for a specified time.

-

Photolytic: Exposure to UV light.

-

-

Analysis:

-

Analyze the stressed samples using a stability-indicating HPLC or LC-MS method to separate the parent compound from the degradation products.

-

Characterize the structure of significant degradation products using LC-MS/MS and NMR.

-

Data Presentation:

| Stress Condition | % Degradation | Major Degradants (m/z) |

| Acidic | To be determined | To be determined |

| Basic | To be determined | To be determined |

| Oxidative | To be determined | To be determined |

| Thermal | To be determined | To be determined |

| Photolytic | To be determined | To be determined |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization [mdpi.com]

- 3. This compound | HIV Protease | TargetMol [targetmol.com]

- 4. High-Performance Liquid Chromatographic and High-Performance Thin-Layer Chromatographic Method for the Quantitative Estimation of Dolutegravir Sodium in Bulk Drug and Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sensitive LC-MS/MS method for quantifying dolutegravir in plasma [wisdomlib.org]

- 6. impressions.manipal.edu [impressions.manipal.edu]

- 7. Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for HPLC and LC-MS Analysis of Dolutegravir Intermediates

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the pursuit of robust and efficient manufacturing of the antiretroviral drug Dolutegravir, rigorous analytical monitoring of its synthetic intermediates is paramount. These application notes provide detailed protocols for the analysis of key Dolutegravir intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring the purity and quality of the final active pharmaceutical ingredient (API). The following methodologies are designed for researchers, scientists, and drug development professionals engaged in the synthesis and quality control of Dolutegravir.

Introduction

Dolutegravir is a critical second-generation integrase strand transfer inhibitor (INSTI) for the treatment of HIV-1 infection.[1] Its synthesis involves several key intermediates, and controlling their purity is essential for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation, identification, and quantification of these intermediates and any process-related impurities.[2] For enhanced sensitivity and structural elucidation, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior specificity and is invaluable for identifying unknown impurities.[2][3][4]

The synthesis of Dolutegravir typically involves three key intermediates: a pyridinone moiety, (R)-3-aminobutan-1-ol, and (2,4-difluorophenyl)methanamine.[5] This document outlines detailed analytical procedures for monitoring the purity of these and other related compounds.

Data Presentation: Quantitative HPLC Analysis

The following tables summarize typical quantitative data obtained from the HPLC analysis of Dolutegravir and its related substances. These methods can be adapted for the analysis of specific intermediates by adjusting gradient conditions and run times.

Table 1: HPLC Method Parameters for Dolutegravir and Related Impurities

| Parameter | Condition |

| Column | C8 (150 x 4.6 mm), 5µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in water |

| Mobile Phase B | Methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

This table is a representative method based on similar validated assays for Dolutegravir and its impurities.

Table 2: Representative HPLC Data for Dolutegravir and Key Intermediates/Impurities

| Compound | Retention Time (min) | Relative Retention Time (RRT) |

| Intermediate 1 (Pyridinone moiety) | ~ 4.5 | ~ 0.6 |

| Intermediate 2 ((R)-3-aminobutan-1-ol) | Early eluting, requires specific method | - |

| Intermediate 3 ((2,4-difluorophenyl)methanamine) | ~ 3.8 | ~ 0.5 |

| Dolutegravir | ~ 7.5 | 1.00 |

| Impurity A | ~ 6.2 | ~ 0.83 |

| Impurity B | ~ 8.1 | ~ 1.08 |

| Impurity C | ~ 9.3 | ~ 1.24 |

Retention times are approximate and will vary based on the specific intermediate and chromatographic conditions.

Experimental Protocols

Protocol 1: HPLC-UV Method for Analysis of Dolutegravir Intermediates

This protocol describes a gradient HPLC-UV method suitable for the separation and quantification of various Dolutegravir intermediates.

1. Materials and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), analytical grade

-

Water (HPLC grade)

-

Reference standards for Dolutegravir and its intermediates/impurities

2. Chromatographic Conditions:

-

Instrument: Agilent 1200 series HPLC or equivalent with a UV/Vis detector.

-

Column: C8, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: Methanol.

-

Gradient Program:

Time (min) % Mobile Phase B 0 30 15 80 20 80 22 30 | 25 | 30 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL. Further dilutions can be made to desired concentrations.

-

Sample Solution: Prepare the sample solution of the intermediate at a concentration of approximately 0.5 mg/mL in the same diluent as the standard solution.

4. Procedure:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (diluent) to ensure a clean baseline.

-

Inject the standard solution to determine the retention time and peak area.

-

Inject the sample solution.

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

-

Calculate the purity of the intermediate and the percentage of any impurities based on the peak areas.

Protocol 2: LC-MS/MS Method for Identification and Quantification of Dolutegravir Intermediates

This protocol provides a sensitive LC-MS/MS method for the trace-level quantification and identification of Dolutegravir intermediates.

1. Materials and Reagents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Reference standards for Dolutegravir and its intermediates

2. LC-MS/MS Conditions:

-

LC System: Shimadzu UFLC-XR or equivalent.

-

Mass Spectrometer: API-5000 triple quadrupole mass spectrometer or equivalent.[6]

-

Column: XBridge C18, 2.1 x 50 mm, 3.5 µm.[7]

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 40 1.0 95 1.5 95 1.6 40 | 2.5 | 40 |

-

Flow Rate: 0.475 mL/min.[7]

-

Column Temperature: 30 °C.[7]

-

Injection Volume: 5 µL.[7]

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Source Temperature: 450 °C.[6]

-

Ion Spray Voltage: 5500 V.[6]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 3: Representative MRM Transitions for Dolutegravir and an Intermediate

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Dolutegravir | 420.1 | 277.1 |

| Dolutegravir-IS (d5) | 426.1 | 277.1 |

| Intermediate (Example) | To be determined based on structure | To be determined |

MRM transitions for specific intermediates need to be optimized by infusing a standard solution of each intermediate into the mass spectrometer.

3. Sample Preparation:

-

Stock Solutions: Prepare individual stock solutions of each intermediate and Dolutegravir in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare working solutions by diluting the stock solutions with a 50:50 mixture of acetonitrile and water to the desired concentration range for building a calibration curve.

-